N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine GW779439X is a cyclin dependent kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 551919-98-3
VCID: VC0529639
InChI: InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Molecular Formula: C22H21F3N8
Molecular Weight: 454.5 g/mol

N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

CAS No.: 551919-98-3

Inhibitors

VCID: VC0529639

Molecular Formula: C22H21F3N8

Molecular Weight: 454.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine - 551919-98-3

CAS No. 551919-98-3
Product Name N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Molecular Formula C22H21F3N8
Molecular Weight 454.5 g/mol
IUPAC Name N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Standard InChI InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Standard InChIKey ZOTNSCLLJKXGSD-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Appearance Solid powder
Description GW779439X is a cyclin dependent kinase inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GW779439X;
Reference 1: Retraction: Sophocleous, M. (2012). Conserving and extending the useful life of the largest aquifer in North America: The future of the High Plains/Ogallala aquifer. Ground Water , 50: 831–839. doi: 10.1111/j.1745-6584.2012.00965.x. Ground Water. 2014 Mar-Apr;52(2):323. doi: 10.1111/gwat.12189. PubMed PMID: 24754060.
2: Retraction: Sophocleous, M. (2012). On understanding and predicting groundwater response time. Ground Water, 50: 528–540. doi: 10.1111/j.1745-6584.2011.00876.x. Ground Water. 2014 Mar-Apr;52(2):322. doi: 10.1111/gwat.12188. PubMed PMID: 24754059.
3: Rausch R, Dirks H, Kallioras A, Schüth C. The riddle of the springs of Dilmun--does the Gilgamesh epic tell the truth? Ground Water. 2014 Jul-Aug;52(4):640-4. doi: 10.1111/gwat.12214. Epub 2014 Jun 4. PubMed PMID: 24898565.
4: Missimer T. Journal paper peer-review: a broken system? Ground Water. 2015 May-Jun;53(3):347. doi: 10.1111/gwat.12333. Epub 2015 Mar 27. PubMed PMID: 25818833.
5: Hu Y, Valocchi AJ, Lindgren SA, Ramos EA, Byrd RA. Groundwater Modeling with MODFLOW as a Web Application. Ground Water. 2015 Nov-Dec;53(6):834-5. doi: 10.1111/gwat.12372. Epub 2015 Sep 10. PubMed PMID: 26356870.
6: Lorenz WF, Wolfram EJ. The wells of Pompeii. Ground Water. 2014 Sep-Oct;52(5):808-11. doi: 10.1111/gwat.12221. Epub 2014 Jun 5. PubMed PMID: 24903069.
7: Ou G, Chen XH, Bitner RJ, Krausnick M. SMPP: The Spreadsheet-Based MODFLOW Pre-Processor. Ground Water. 2015 Sep-Oct;53(5):675-6. doi: 10.1111/gwat.12359. Epub 2015 Jul 24. PubMed PMID: 26212924.
8: Briskin J. Potential impacts of hydraulic fracturing for oil and gas on drinking water resources. Ground Water. 2015 Jan-Feb;53(1):19-21. PubMed PMID: 25713827.
9: Tammetta P. Estimation of the change in hydraulic conductivity above mined longwall panels. Ground Water. 2015 Jan-Feb;53(1):122-9. doi: 10.1111/gwat.12153. Epub 2014 Jan 9. PubMed PMID: 24405232.
10: Molz F. Advection, dispersion, and confusion. Ground Water. 2015 May-Jun;53(3):348-53. doi: 10.1111/gwat.12338. Epub 2015 Mar 27. PubMed PMID: 25819328.
11: Chapelle FH. The history and practice of peer review. Ground Water. 2014 Jan-Feb;52(1):1. doi: 10.1111/gwat.12139. Epub 2013 Nov 22. PubMed PMID: 24266884.
12: Hester CM, Coleman J. Between an uncomfortable decision and an absurd one. Ground Water. 2014 Sep-Oct;52(5):645-6. doi: 10.1111/gwat.12248. Epub 2014 Aug 20. PubMed PMID: 25141994.
13: Pauw PS, Van der Zee SE, Leijnse A, Delsman JR, De Louw PG, De Lange WJ, Oude Essink GH. Low-Resolution Modeling of Dense Drainage Networks in Confining Layers. Ground Water. 2015 Sep-Oct;53(5):771-81. doi: 10.1111/gwat.12273. Epub 2014 Sep 23. PubMed PMID: 25250661.
14: Haitjema HM, Anderson MP. Darcy Velocity Is Not a Velocity. Ground Water. 2016 Jan;54(1):1. doi: 10.1111/gwat.12386. Epub 2015 Nov 30. PubMed PMID: 26619221.
15: Bakker M. Python scripting: the return to programming. Ground Water. 2014 Nov-Dec;52(6):821-2. doi: 10.1111/gwat.12269. Epub 2014 Sep 16. PubMed PMID: 25227404.
16: Flewelling SA, Sharma M. "Constraints on upward migration of hydraulic fracturing fluid and brine," by S. A. Flewelling and M. Sharma. Ground Water. 2014 Jul-Aug;52(4):492-4. doi: 10.1111/gwat.12226. Epub 2014 Jun 27. PubMed PMID: 24976181.
17: Cook PG. The role of tracers in hydrogeology. Ground Water. 2015 Apr;53 Suppl 1:1-2. PubMed PMID: 26034796.
18: Haitjema H. How to get published in groundwater. Ground Water. 2015 Jan-Feb;53(1):1. doi: 10.1111/gwat.12303. Epub 2014 Nov 12. PubMed PMID: 25393422.
19: Ye M, Rios JF, Shi L. A new ArcGIS-based software of uncertainty analysis for nitrate load estimation. Ground Water. 2014 Sep-Oct;52(5):649-50. doi: 10.1111/gwat.12247. Epub 2014 Aug 20. PubMed PMID: 25141919.
20: Haitjema HM. The cost of modeling. Ground Water. 2015 Mar-Apr;53(2):179. doi: 10.1111/gwat.12321. Epub 2015 Jan 28. PubMed PMID: 25630760.
PubChem Compound 10173796
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator